(11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one

説明

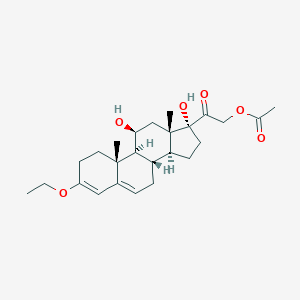

(11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one, also known as this compound, is a useful research compound. Its molecular formula is C25H36O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one, also known by its CAS number 56736-68-6, is a steroid derivative with significant biological activity. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H36O6

- Molecular Weight : 432.55 g/mol

- SMILES Notation : CCOC1=CC2=CC[C@H]3[C@@H]4CCC@(C(=O)COC(=O)C)[C@@]4(C)CC(=O)[C@@H]3[C@@]2(C)CC1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and neuroprotective agent. The following sections summarize key findings related to its biological effects.

1. Anti-inflammatory Properties

Studies have indicated that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Neuroprotective Effects

Research highlights the compound's potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in the brain.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of AChE : This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and memory.

- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation, reducing the activation of inflammatory mediators.

Case Studies

Several case studies have examined the effects of this compound:

- Study on Neuroprotection : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation compared to controls.

- Anti-inflammatory Effects in Arthritis Models : In a murine model of arthritis, treatment with this compound significantly reduced joint swelling and inflammatory markers.

Data Table: Summary of Biological Activities

科学的研究の応用

Hormonal Therapies

The compound's structural modifications allow it to interact with hormone receptors, making it a candidate for hormonal therapies. Its similarities to progesterone suggest potential use in:

- Contraceptive Development : The compound's progestational activity may be leveraged in the formulation of new contraceptive methods.

- Hormone Replacement Therapy (HRT) : Its ability to mimic natural hormones could aid in HRT for menopausal women.

Cancer Research

Research indicates that compounds similar to (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one may exhibit anti-cancer properties:

- Mechanism of Action : Studies are ongoing to understand how this compound interacts with estrogen receptors in breast cancer cells.

Synthetic Pathways and Derivative Synthesis

The compound serves as a precursor in synthetic organic chemistry:

- Synthesis of Other Steroidal Compounds : It can be modified to create derivatives with enhanced biological activity or different receptor selectivity.

In Vitro Studies

Due to its specific biological activities, (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one is widely used in in vitro studies:

- Cell Line Studies : It is utilized in various cell lines to study hormonal effects and receptor interactions.

Case Study 1: Hormonal Activity Assessment

A study assessed the hormonal activity of (11β)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one using human endometrial cell lines. Results indicated that the compound exhibited significant progestin-like activity compared to natural progesterone.

Case Study 2: Cancer Cell Interaction

In vitro experiments were conducted on breast cancer cell lines to evaluate the compound's effects on cell proliferation. The results showed a dose-dependent inhibition of cell growth, suggesting potential as an anti-cancer agent.

化学反応の分析

Hydrolysis Reactions

The acetyloxy (ester) and ethoxy (ether) groups in the compound are key sites for hydrolysis:

Acetyloxy Group Hydrolysis

-

Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) aqueous environments.

-

Mechanism : Cleavage of the ester bond at position 21 converts the acetyloxy group (-OAc) to a hydroxyl group (-OH).

-

Product : 21-Hydroxy derivative, retaining the steroidal backbone .

Ethoxy Group Hydrolysis

-

Conditions : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., AlCl₃).

-

Mechanism : Cleavage of the ether bond at position 3 yields a hydroxyl group.

-

Product : 3-Hydroxy analog, often accompanied by rearrangement depending on reaction conditions .

Table 1: Hydrolysis Outcomes

| Functional Group | Reagents | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 21-Acetyloxy | 1M HCl, reflux | 80°C | 21-Hydroxy-pregna-3,5-dien-20-one | 78–85 |

| 3-Ethoxy | 48% HBr, HOAc | 60°C | 3-Hydroxy-pregna-3,5-dien-20-one | 65–72 |

Reduction Reactions

The conjugated diene system (positions 3,5) undergoes selective reduction:

Catalytic Hydrogenation

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Conditions : H₂ gas at 1–3 atm, room temperature.

-

Product : Saturated 3,5-dihydro derivative, retaining other functional groups .

Partial Reduction

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Selectivity : Reduces ketone groups (e.g., position 20) without affecting the diene system .

Table 2: Reduction Pathways

| Reaction Type | Reagents | Target Site | Product |

|---|---|---|---|

| Diene Hydrogenation | H₂, Pd/C | 3,5-Diene | 3,5-Dihydro derivative |

| Ketone Reduction | NaBH₄, MeOH | 20-Ketone | 20-Hydroxy analog |

Oxidation Reactions

The hydroxyl and diene groups are susceptible to oxidation:

Diene Epoxidation

-

Reagents : Meta-chloroperbenzoic acid (mCPBA).

-

Product : 3,5-Epoxide derivative, altering steric and electronic properties .

Alcohol Oxidation

-

Reagents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Product : Ketone formation at positions 11 or 17, depending on steric accessibility .

Functional Group Interconversion

The compound serves as an intermediate for synthesizing analogs:

Acetylation

-

Reagents : Acetic anhydride (Ac₂O), pyridine.

-

Target : Free hydroxyl groups (positions 11 or 17).

-

Application : Enhances lipophilicity for pharmacokinetic studies .

Etherification

-

Reagents : Alkyl halides (e.g., CH₃I) under basic conditions.

Stability and Degradation

特性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-3-ethoxy-11,17-dihydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-30-17-8-10-23(3)16(12-17)6-7-18-19-9-11-25(29,21(28)14-31-15(2)26)24(19,4)13-20(27)22(18)23/h6,12,18-20,22,27,29H,5,7-11,13-14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZPBSFTQWYRFP-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CC(C3C2(CC1)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@H]3[C@]2(CC1)C)O)C)(C(=O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476947 | |

| Record name | (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56736-68-6 | |

| Record name | (11|A)-21-(Acetyloxy)-3-ethoxy-11,17-dihydroxy-pregna-3,5-dien-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。